Product packaging for Ethyl 2-fluoro-5-methylbenzoate(Cat. No.:CAS No. 496841-90-8)

Ethyl 2-fluoro-5-methylbenzoate

Cat. No.: B1463637
CAS No.: 496841-90-8
M. Wt: 182.19 g/mol
InChI Key: ZRLAZXWLICGMKF-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-5-methylbenzoate is a useful research compound. Its molecular formula is C10H11FO2 and its molecular weight is 182.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO2 B1463637 Ethyl 2-fluoro-5-methylbenzoate CAS No. 496841-90-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-fluoro-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLAZXWLICGMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673274
Record name Ethyl 2-fluoro-5-methylbenzoate
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Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496841-90-8
Record name Ethyl 2-fluoro-5-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496841-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-fluoro-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Fluorine in Aromatic Systems: a Review of Synthetic Strategies and Applications

The introduction of fluorine atoms into aromatic systems profoundly alters the physicochemical and biological properties of the parent compounds. numberanalytics.com Fluorine, as the most electronegative element, imparts unique characteristics that are highly sought after in various scientific and industrial fields, particularly in medicinal chemistry and materials science. numberanalytics.comnih.gov The strategic placement of fluorine on an aromatic ring can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. psu.edu

The history of fluorinated aromatics dates back to the early 20th century, but their synthesis was initially hampered by the extreme reactivity of fluorine. numberanalytics.com Modern organofluorine chemistry has overcome many of these early challenges with the development of sophisticated synthetic strategies. springernature.com Common methods for introducing fluorine into aromatic rings include electrophilic fluorination, nucleophilic aromatic substitution (SNAr), and transition metal-catalyzed fluorination. numberanalytics.com Electrophilic fluorination utilizes reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) to directly fluorinate the aromatic ring. numberanalytics.comrsc.org Nucleophilic substitution is effective when a good leaving group is present on the ring, which can be displaced by a fluoride (B91410) ion. nih.gov More recently, transition metal-catalyzed methods, often employing palladium or copper, have enabled highly regioselective fluorinations. rsc.org

The applications of fluorinated aromatic compounds are extensive. In medicinal chemistry, the incorporation of fluorine is a common strategy to enhance the efficacy and pharmacokinetic profile of drug candidates. nih.govbohrium.com It is estimated that approximately 20% of all commercialized pharmaceuticals contain fluorine. nih.gov In materials science, fluorinated aromatics are integral to the production of high-performance polymers, such as fluoropolymers with exceptional thermal and chemical resistance, and are used in the manufacturing of organic light-emitting diodes (OLEDs). numberanalytics.com

Rationale for the Academic Investigation of Ethyl 2 Fluoro 5 Methylbenzoate

Established Synthetic Routes: Critical Analysis and Methodological Refinements

The traditional synthesis of this compound typically involves two primary stages: the formation of the substituted benzoic acid precursor, 2-fluoro-5-methylbenzoic acid, followed by its esterification. ossila.comnumberanalytics.com Innovations in these established routes focus on improving efficiency, selectivity, and reaction conditions.

Esterification Reactions: Innovations in Catalyst Systems and Reaction Conditions

The direct esterification of 2-fluoro-5-methylbenzoic acid with ethanol is a common and straightforward method for preparing the target compound. The classical Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst, serves as the foundational method. numberanalytics.com However, research has focused on developing more efficient and milder catalytic systems to overcome the limitations of traditional methods, such as harsh conditions and the use of excess reagents. google.com

Innovations in this area include the use of novel catalysts that offer improved yields and selectivities. For instance, modified pyridinium (B92312) p-toluenesulfonate (PPTS) catalysts, particularly those incorporating a lipid chain and a nitro group, have shown significantly enhanced activity in esterification reactions under mild conditions, promoting the condensation of various carboxylic acids and alcohols with high yields. nih.gov Another advancement is the use of heterogeneous catalysts, such as the metal-organic framework (MOF) UiO-66-NH2, which has been successfully employed for the methyl esterification of various fluorinated aromatic carboxylic acids. rsc.org This catalyst demonstrated a significant reduction in reaction time compared to the traditional BF₃·MeOH complex. rsc.org

Other catalytic systems explored for benzoic acid esterification include tin(II) compounds, which can be separated by simple filtration, and various ionic liquids which can act as both catalyst and solvent. google.comdergipark.org.tr Steglich-type esterifications, which use carbodiimide (B86325) coupling reagents, are also widely used for their mild conditions, though efforts are ongoing to replace hazardous reagents and solvents like dichloromethane (B109758) (DCM) with more sustainable alternatives such as dimethyl carbonate (DMC). rsc.org

Catalyst SystemPrecursor AcidAlcoholKey AdvantagesReference
UiO-66-NH₂ Fluorinated Benzoic AcidsMethanol (B129727)Heterogeneous, reusable, 58% reduction in reaction time vs. BF₃·MeOH. rsc.org
Lipid-Modified PPTS Various Carboxylic AcidsVarious AlcoholsHigh activity under mild conditions, suppresses side reactions. nih.gov
Tin(II) Compounds Benzoic AcidC7-C13 AlcoholsCatalyst easily removed by filtration without base treatment. google.com
[C₃SO₃Hmim]HSO₄ (Ionic Liquid) Benzoic AcidVarious AlcoholsActs as both catalyst and solvent, high conversions achieved. dergipark.org.tr
Mukaiyama's Reagent / DMC Various Carboxylic AcidsVarious AlcoholsSustainable alternative to hazardous reagents in Steglich esterification. rsc.org

Aromatic Functionalization Approaches: Regioselective Introduction of Fluorine and Methyl Groups

The synthesis of the key intermediate, 2-fluoro-5-methylbenzoic acid, requires precise control over the regioselective introduction of the fluorine and methyl groups onto the aromatic ring. The starting materials and the sequence of functionalization are critical for achieving the desired substitution pattern. One common precursor is 5-fluoro-2-methylaniline, which can be synthesized from 4-fluoro-2-nitrotoluene. chemicalbook.com

Modern synthetic strategies often employ directed metallation or cross-coupling reactions to achieve high regioselectivity. For instance, boron-directed benzannulation methods provide a mild and regiospecific route to access a variety of perfluoroalkyl-substituted aromatic compounds, which can then be further functionalized. whiterose.ac.uknih.govacs.org While not directly demonstrated for this compound, these methods offer a powerful platform for constructing the core fluorinated aromatic structure with complete regiocontrol. whiterose.ac.uknih.govacs.org

Direct fluorination of toluene (B28343) derivatives using elemental fluorine has also been investigated, often employing microreactors to control the highly exothermic reaction and improve selectivity. researchgate.net Studies have shown that the choice of solvent and the presence of Lewis acids can influence the regiochemical outcome of the fluorination, favoring the formation of specific isomers. researchgate.net Another approach involves the "halogen dance" reaction, where a halogen substituent can be translocated on an aromatic ring under specific catalytic conditions, offering a potential route to rearrange isomers into the desired product. waseda.jp

Novel and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign synthetic methods. These include the use of biocatalysts, continuous flow processes, and eco-friendly reagents and solvents.

Biocatalytic Transformations and Enzymatic Synthesis Pathways

Enzymatic catalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods for ester synthesis. Lipases, in particular, are widely used for their ability to catalyze esterification and transesterification reactions under mild conditions. researchgate.net The immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435) is a robust and versatile biocatalyst for producing various esters, including fatty acid ethyl esters. nih.govnih.gov

The biocatalytic synthesis of ethyl esters can be performed in solvent-free systems or in green solvents, minimizing waste. nih.govnih.gov For example, the enzymatic synthesis of fatty acid ethyl esters has been successfully achieved using diethyl carbonate as a friendly acyl acceptor, with the lipase being reusable for multiple cycles without significant loss of activity. nih.gov While specific studies on the enzymatic synthesis of this compound are not widely reported, the broad substrate tolerance of many lipases suggests this is a viable and promising approach. researchgate.netmdpi.com The development of such a process would involve screening various lipases and optimizing reaction parameters like temperature, substrate molar ratio, and water content to achieve high conversion rates. researchgate.netnih.gov

EnzymeReaction TypeSubstratesKey FeaturesReference
Candida antarctica Lipase B (CALB) EsterificationOleic acid, Aliphatic alcoholsHigh conversion, can be used in solvent-free media. researchgate.net
Novozym 435 (Immobilized CALB) Esterification2-methylhexanoic acid, 2-ethylhexanolSuccessful in solvent-free system, high conversion at elevated temperatures. nih.gov
Novozym 435 (Immobilized CALB) Transesterification/EsterificationCamellia oil soapstocks, Diethyl carbonateHigh yield (98.4%) in a solvent-free system, reusable for 10 cycles. nih.gov

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, presents numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for process automation. The synthesis of esters is well-suited to flow chemistry techniques. beilstein-journals.org

Continuous flow systems can be designed for various esterification reactions. For example, a continuous flow approach has been developed for the synthesis of α-trifluoromethylthiolated esters from carboxylic acids. nih.gov This process involves the in-flow generation of an activated intermediate followed by reaction with an alcohol, all within a short residence time. nih.gov Similarly, electrochemical methods in flow electrolyzers have been used for aromatic ester synthesis, demonstrating high selectivity and yield. acs.org Applying these principles to the synthesis of this compound could involve pumping a solution of 2-fluoro-5-methylbenzoic acid and ethanol, along with a suitable catalyst (which could be in a packed bed reactor), through a heated reaction coil to afford the product continuously. This would allow for precise control over reaction parameters and could lead to higher yields and purity compared to batch processing.

Sustainable Reagents and Solvent Systems: Minimizing Environmental Footprint

The selection of reagents and solvents is a critical aspect of green chemistry. nih.gov Traditional esterification and functionalization reactions often use hazardous solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF). rsc.org A key goal is to replace these with greener alternatives.

Bio-based solvents such as ethyl lactate (B86563) and dimethyl carbonate (DMC) are considered more environmentally friendly options. orientjchem.orgyoutube.com Ethyl lactate is biodegradable and has excellent solvency, while DMC is non-toxic and can be used as a reagent and solvent. rsc.orgorientjchem.org Water is the ultimate green solvent, and while many organic reactions are not compatible with water, the development of aqueous two-phase systems, for example using fluoroalcohols like hexafluoroisopropanol (HFIP), can enable reactions in predominantly aqueous media. rsc.org

In the context of fluorination, significant efforts have been made to move away from hazardous fluorinating agents. dovepress.com The development of methods using less hazardous and more atom-economical fluoride (B91410) sources, such as potassium fluoride, is a key area of research. sciencedaily.comeurekalert.org Combining these sustainable solvents and reagents with energy-efficient processes like biocatalysis or flow chemistry can significantly reduce the environmental footprint of synthesizing this compound. rsc.org

Green Solvent/ReagentApplication AreaAdvantagesReference
Dimethyl Carbonate (DMC) EsterificationNon-toxic, biodegradable, replacement for hazardous solvents like DCM. rsc.orgorientjchem.org
Ethyl Lactate General SolventBio-based, biodegradable, excellent solvency power. orientjchem.orgyoutube.comrsc.org
Water / Fluoroalcohol Systems Organic SynthesisEnables reactions in largely aqueous media, simplifies product recovery. rsc.org
Potassium Fluoride (KF) FluorinationLow-cost, less hazardous nucleophilic fluoride source. sciencedaily.comeurekalert.org

Hydrolysis and Transesterification Reactions of the Ester Moiety: Kinetic and Mechanistic Studies

The ester functionality of this compound is susceptible to hydrolysis and transesterification reactions, typically proceeding through a nucleophilic acyl substitution mechanism. Hydrolysis, the cleavage of the ester by water to yield 2-fluoro-5-methylbenzoic acid and ethanol, can be catalyzed by either acid or base.

Under basic conditions, the reaction involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to give the final carboxylic acid product.

Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, ethanol is eliminated as a leaving group, and deprotonation of the resulting species yields the carboxylic acid.

Transesterification follows a similar mechanistic pathway, with an alcohol other than ethanol acting as the nucleophile. For instance, reaction with methanol would produce Mthis compound. The equilibrium of this reaction can be shifted by using the new alcohol as a solvent or by removing the displaced ethanol.

Reaction Conditions Products Mechanism
Base-catalyzed HydrolysisAqueous NaOH or KOH, heat2-fluoro-5-methylbenzoate salt, EthanolNucleophilic Acyl Substitution
Acid-catalyzed HydrolysisAqueous acid (e.g., H2SO4), heat2-fluoro-5-methylbenzoic acid, EthanolNucleophilic Acyl Substitution
TransesterificationAlcohol (R'OH), acid or base catalystThis compound, EthanolNucleophilic Acyl Substitution

Electrophilic Aromatic Substitution Reactions on the Fluorinated Benzoate Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene derivatives. The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents.

The aromatic ring of this compound has three substituents with competing electronic effects:

Fluorine (at C2): Fluorine is an ortho, para-director due to its ability to donate a lone pair of electrons via resonance, which stabilizes the arenium ion intermediate formed during electrophilic attack at these positions. youtube.com However, due to its high electronegativity, it is strongly deactivating through the inductive effect.

Methyl (at C5): The methyl group is an ortho, para-director and is activating. It donates electron density to the ring through an inductive effect and hyperconjugation. youtube.com

Ethyl Carboxylate (at C1): The ester group is a meta-director and is deactivating. It withdraws electron density from the ring through both resonance and inductive effects, making the ortho and para positions electron-deficient. youtube.com

The positions on the ring (numbered relative to the ester group) available for substitution are C3, C4, and C6.

Attack at C6: This position is ortho to the ester, ortho to the fluorine, and meta to the methyl group. The directing effects of the fluorine (para-directing) and methyl (ortho-directing) groups align to favor substitution at this position.

Attack at C4: This position is meta to the ester, meta to the fluorine, and ortho to the methyl group. The methyl group directs ortho to this position.

Attack at C3: This position is ortho to the ester, meta to the fluorine, and para to the methyl group. The methyl group directs para to this position.

Substituent Position Electronic Effect Directing Influence
-COOEt1-I, -M (Deactivating)Meta
-F2-I, +M (Deactivating)Ortho, Para
-CH35+I (Activating)Ortho, Para

Given the deactivated nature of the aromatic ring in this compound, forceful conditions and highly active catalysts are generally required for electrophilic aromatic substitution. For reactions like Friedel-Crafts or halogenation, strong Lewis acids such as AlCl₃ or FeCl₃ are often employed to generate a potent electrophile. acs.org

In the context of fluorinated aromatics, modern fluorinating agents like Selectfluor can be used for electrophilic fluorination, often in the presence of a catalyst to enhance reactivity and control regioselectivity. mdpi.com The development of catalysts for SEAr reactions on electron-poor substrates is an active area of research, with a focus on systems that can operate under milder conditions and provide high yields of a single regioisomer. rsc.orgnih.govresearchgate.net

Nucleophilic Aromatic Substitution Adjacent to the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly involving the displacement of the fluorine atom. SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org

In this molecule, the ethyl carboxylate group is ortho to the fluorine atom. This electron-withdrawing group can stabilize the negatively charged intermediate (a Meisenheimer complex) formed when a nucleophile attacks the carbon bearing the fluorine. libretexts.orgyoutube.com The reaction proceeds via an addition-elimination mechanism: the nucleophile adds to the ring to form a resonance-stabilized carbanion, followed by the elimination of the fluoride ion to restore aromaticity. libretexts.org

The presence of the electron-donating methyl group at the para position relative to the fluorine atom is electronically unfavorable for this reaction, as it destabilizes the negative charge of the Meisenheimer complex. However, the powerful stabilizing effect of the ortho-ester group is generally sufficient to allow the reaction to proceed with strong nucleophiles. For instance, intramolecular SNAr reactions are known to occur in derivatives of the parent acid, 2-fluoro-5-methylbenzoic acid, to form heterocyclic structures like benzoxazepinones. ossila.com

Reactions Involving the Methyl Group: Side-Chain Functionalization

The methyl group attached to the aromatic ring can undergo functionalization, most commonly through free-radical halogenation. Under conditions involving UV light or a radical initiator like AIBN, the methyl group can be halogenated, for example with N-bromosuccinimide (NBS), to form a benzylic bromide. This benzylic halide is a versatile intermediate that can be converted into other functional groups, such as alcohols, ethers, or nitriles, through nucleophilic substitution reactions.

Oxidation of the methyl group to a carboxylic acid is also possible using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. However, these harsh conditions may also lead to the hydrolysis of the ester group.

Complex Reaction Pathways and Rearrangements

Under certain conditions, particularly at high temperatures or in the presence of very strong acids or bases, complex reaction pathways and rearrangements could potentially occur. For example, in the presence of a strong base like sodium amide, an elimination-addition reaction could proceed through a benzyne (B1209423) intermediate. youtube.com This would involve the deprotonation of the ring at the position ortho to the fluorine, followed by the elimination of fluoride to form a highly reactive benzyne. Subsequent addition of the nucleophile could lead to a mixture of products. However, given the substitution pattern, this is a less common pathway compared to SNAr.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to Ethyl 2 Fluoro 5 Methylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For Ethyl 2-fluoro-5-methylbenzoate, a combination of one-dimensional and advanced two-dimensional NMR techniques provides a definitive assignment of its proton, carbon, and fluorine nuclei.

Advanced 1H, 13C, 19F NMR Techniques: 2D NMR (COSY, HSQC, HMBC) and NOESY for Stereochemical Analysis

The complete assignment of the NMR spectra of this compound is achieved through a synergistic application of various NMR experiments.

1H NMR Spectroscopy: The proton NMR spectrum provides initial information on the number and types of hydrogen atoms present in the molecule. For this compound, distinct signals are expected for the aromatic protons, the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons), and the methyl group on the benzene (B151609) ring. The coupling patterns and chemical shifts of the aromatic protons are particularly informative for determining their relative positions on the ring.

13C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Quaternary carbons, such as the carbonyl carbon and the carbons attached to the fluorine and methyl groups, can be distinguished from protonated carbons.

19F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom's chemical environment. The chemical shift and coupling constants to neighboring protons and carbons offer crucial data for structural confirmation.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks, definitively linking adjacent protons. For instance, it would show a correlation between the methylene and methyl protons of the ethyl group. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. mdpi.comchemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. mdpi.comchemicalbook.com It is instrumental in identifying quaternary carbons by their correlations to nearby protons. For example, the carbonyl carbon would show correlations to the methylene protons of the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. While this compound does not possess stereocenters in the traditional sense, NOESY can be used to confirm through-space interactions between, for example, the ethyl group protons and the aromatic protons, further solidifying the structural assignment. dcu.ie

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound (Illustrative)

AtomPredicted 1H Shift (ppm)Predicted 13C Shift (ppm)
Aromatic CH7.0 - 8.0115 - 140
Aromatic C-F-155 - 165 (d)
Aromatic C-CH3-130 - 140
Aromatic C-COOEt-125 - 135
C=O-160 - 170
O-CH2~4.3 (q)~61
CH2-CH3~1.3 (t)~14
Ar-CH3~2.3 (s)~20

Note: These are estimated values and actual experimental data may vary. 'd' denotes a doublet due to C-F coupling, 'q' denotes a quartet, 't' a triplet, and 's' a singlet.

Solid-State NMR Spectroscopy for Polymorph and Crystal Structure Studies

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for investigating the structure and dynamics of materials in their solid form. For this compound, ssNMR could be employed to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties. ssNMR can differentiate between polymorphs by detecting subtle changes in chemical shifts and internuclear distances that arise from different crystal packing arrangements. While specific ssNMR studies on this compound are not documented in available literature, the technique remains a valuable, albeit less common, approach for detailed solid-state characterization.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C10H11FO2), confirming its composition with a high degree of confidence. nih.gov The calculated exact mass of this compound is 182.0743 g/mol . nih.gov

Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, the molecular ion is isolated and subjected to fragmentation. The resulting fragment ions are then analyzed, providing detailed structural information. For this compound, characteristic fragmentation pathways would be expected. The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound (Illustrative)

m/zProposed Fragment
182[M]+ (Molecular ion)
153[M - C2H5]+
137[M - OC2H5]+
109[M - C2H5O - CO]+

Note: These are predicted fragmentation patterns based on the general behavior of aromatic esters. Actual experimental data would be required for definitive confirmation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and studying conformational isomers.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A strong absorption band is expected in the region of 1720-1740 cm-1, corresponding to the C=O stretching vibration of the ester group. The C-O stretching vibrations would appear in the 1100-1300 cm-1 region. Aromatic C-H stretching vibrations are typically observed above 3000 cm-1, while the C-F stretching vibration would give rise to a band in the 1000-1400 cm-1 range.

While a dedicated vibrational analysis of this compound is not widely reported, studies on similar molecules like methyl benzoate (B1203000) provide a basis for interpreting its expected spectral features. researchgate.net

Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModeExpected Wavenumber (cm-1)
C=O (Ester)Stretching1720 - 1740
C-O (Ester)Stretching1100 - 1300
Aromatic C-HStretching> 3000
Aliphatic C-HStretching2850 - 3000
C-FStretching1000 - 1400

Chiroptical Spectroscopy (VCD, ECD) for Stereochemical Characterization (if applicable to derivatives)

Chiroptical spectroscopic techniques, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are indispensable tools for the stereochemical characterization of chiral molecules. nih.govdtu.dkresearchgate.net These methods measure the differential absorption of left and right circularly polarized light by a chiral sample, providing unique spectral fingerprints that are directly related to the molecule's absolute configuration and conformation in solution. nih.govru.nlrsc.org

This compound itself is an achiral molecule and therefore does not exhibit a VCD or ECD spectrum. However, the introduction of a chiral center into the molecule would give rise to chiral derivatives, for which VCD and ECD would be highly applicable for stereochemical assignment.

The synthesis of chiral derivatives could be envisioned through various chemical modifications. For instance, the carboxylic acid precursor, 2-fluoro-5-methylbenzoic acid, can be reacted with a chiral alcohol to form a diastereomeric ester. ossila.comnih.gov Alternatively, a chiral center could be introduced at the methyl group via stereoselective functionalization.

Once a chiral derivative is synthesized, VCD and ECD spectroscopy become powerful analytical techniques. VCD spectroscopy, which measures circular dichroism in the infrared region of the spectrum, is particularly sensitive to the conformational flexibility of molecules in solution. dtu.dkrsc.org The comparison of experimentally measured VCD spectra with those predicted by quantum chemical calculations allows for the unambiguous determination of the absolute configuration of chiral molecules. nih.gov

Similarly, ECD spectroscopy, which operates in the ultraviolet-visible region, provides information about the spatial arrangement of chromophores within a chiral molecule. ru.nl For aromatic esters, the electronic transitions of the benzene ring and the ester group can give rise to characteristic ECD signals that are sensitive to the stereochemistry of the molecule.

Computational Chemistry and Theoretical Modeling of Ethyl 2 Fluoro 5 Methylbenzoate

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can elucidate its electronic structure, define the energies and shapes of its molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and derive various reactivity descriptors.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energy Landscapes

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Ethyl 2-fluoro-5-methylbenzoate, DFT studies would be instrumental in determining its most stable three-dimensional shape (conformational preferences) and mapping its potential energy landscape. This information is crucial for understanding how the molecule might interact with other molecules. At present, there are no published DFT studies that specifically detail the conformational analysis or energy landscapes of this compound.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods are often used to predict spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. While experimental spectra may be available from commercial suppliers, theoretical predictions using ab initio methods for this compound have not been reported in scientific literature. Such studies would allow for a direct comparison between theoretical and experimental data, aiding in the validation of the computational models.

Molecular Dynamics Simulations: Intermolecular Interactions and Solution-Phase Behavior

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. halo.science MD simulations of this compound would provide a dynamic view of its behavior, including how it interacts with other molecules and how it behaves in a solution. This is particularly important for understanding its properties in a real-world context. There is currently no available research detailing MD simulations performed on this compound.

Reaction Mechanism Elucidation through Computational Transition State Search

Understanding the mechanisms of chemical reactions is a key area of chemical research. Computational methods, particularly the search for transition states, can provide detailed insights into reaction pathways. A transition state is a high-energy configuration that molecules pass through as they transform from reactants to products. scm.comims.ac.jp For this compound, computational transition state searches could be used to explore its reactivity, for example, in hydrolysis or other substitution reactions. However, no such studies have been published.

Structure-Property Relationship Modeling: Theoretical Approaches to Predict Reactivity

Structure-Property Relationship (SPR) modeling, including Quantitative Structure-Activity Relationship (QSAR) models, uses computational methods to establish correlations between the chemical structure of a compound and its properties or activities. For this compound, SPR models could be developed to predict its reactivity or other properties based on its structural features. This would be valuable for designing new molecules with desired characteristics. The development of such models is contingent on having a substantial amount of data, which is currently lacking for this specific compound.

Applications of Ethyl 2 Fluoro 5 Methylbenzoate in Advanced Organic Synthesis

Precursor in the Synthesis of Fluorinated Heterocycles and Carbocycles

The strategic placement of the fluorine atom and the ester functionality makes Ethyl 2-fluoro-5-methylbenzoate an important starting material for the synthesis of a variety of fluorinated heterocyclic and carbocyclic systems. The electron-withdrawing nature of the fluorine atom can influence the regioselectivity of synthetic transformations, while the ester group provides a handle for further chemical modifications.

Although specific, publicly documented examples of its direct use in the synthesis of complex heterocycles and carbocycles are not extensively detailed in readily available literature, the analogous compound, 2-fluoro-5-methylbenzoic acid, serves as a precursor to benzoxazepinones, which are potent and selective kinase inhibitors. ambeed.com This suggests the potential for this compound to be utilized in similar synthetic strategies, likely after hydrolysis to the corresponding carboxylic acid. ambeed.com

Building Block for Pharmaceutical Intermediates and Drug Candidate Scaffolds

The incorporation of fluorine into drug molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a key intermediate in the synthesis of more complex pharmaceutical building blocks.

While direct applications of this compound are often proprietary and detailed within patents, the broader class of fluorinated benzoic acids and their derivatives are crucial in drug discovery. For instance, the related compound 2-fluoro-5-methylbenzoic acid is employed in the synthesis of pyrimidinone derivatives for the treatment of chronic pain. ambeed.com This underscores the potential of the 2-fluoro-5-methylbenzoyl scaffold, for which this compound is a direct precursor, in constructing novel therapeutic agents.

Role in Agrochemical Development: Synthetic Utility for Herbicides, Insecticides, and Fungicides

Fluorinated compounds play a significant role in modern agrochemicals, often leading to products with improved efficacy and environmental profiles. The structural motifs present in this compound are found in various active agrochemical ingredients.

The utility of fluorinated aromatics in this sector is well-documented. For example, the introduction of fluorine can enhance the biological activity of herbicides, insecticides, and fungicides. While specific examples detailing the direct conversion of this compound into a commercial agrochemical are not prevalent in open literature, its structural elements are consistent with those found in advanced agrochemical candidates. The development of novel pesticides often involves the screening of libraries of fluorinated compounds, for which this ester is a valuable starting material.

Monomer in Polymer Chemistry: Synthesis of Specialty Fluoropolymers and Materials

Fluoropolymers are a class of materials known for their exceptional chemical resistance, thermal stability, and unique surface properties. While the direct polymerization of this compound is not a common application, it can serve as a precursor to monomers used in the synthesis of specialty fluoropolymers.

After suitable chemical modification, the aromatic core of this compound could be incorporated into polymer backbones to impart desirable properties such as high-temperature resistance and low dielectric constants. The development of advanced materials for electronics and aerospace often relies on the unique properties conferred by fluorinated monomers.

Ligand and Catalyst Precursor in Organometallic Chemistry

In the field of organometallic chemistry, fluorinated ligands can influence the electronic properties and catalytic activity of metal complexes. While there is no extensive body of literature detailing the use of this compound as a direct ligand precursor, its structural features suggest potential applications.

The ester group could be modified to create chelating ligands, and the fluorine atom can tune the electron density of the aromatic ring, thereby affecting the properties of a coordinated metal center. Such tailored ligands are crucial in the development of highly selective and efficient catalysts for a wide range of chemical transformations.

Synthesis and Characterization of Derivatives and Analogues of Ethyl 2 Fluoro 5 Methylbenzoate

Structural Modifications of the Ester Group: From Methyl to Higher Esters and Amides

The ester group of ethyl 2-fluoro-5-methylbenzoate is a prime site for chemical modification, allowing for the synthesis of a variety of esters and amides. These transformations can significantly alter the compound's polarity, solubility, and metabolic stability.

Synthesis of Higher Esters via Transesterification:

Higher alkyl esters of 2-fluoro-5-methylbenzoic acid can be synthesized through transesterification of the ethyl ester. This typically involves reacting this compound with a higher alcohol (e.g., propanol, butanol) in the presence of an acid or base catalyst. The equilibrium of the reaction can be shifted towards the product by using an excess of the higher alcohol or by removing the ethanol (B145695) as it is formed.

A general reaction scheme is as follows:

C10H11FO2 + R-OH ⇌ C9H8FO2-R + C2H5OH

(this compound) + (Higher Alcohol) ⇌ (Higher Ester) + (Ethanol)

Synthesis of Amides:

The conversion of the ethyl ester to an amide typically proceeds through a two-step sequence. First, the ester is hydrolyzed to the corresponding carboxylic acid, 2-fluoro-5-methylbenzoic acid, usually under basic conditions followed by acidification. The resulting carboxylic acid can then be coupled with a primary or secondary amine to form the desired amide. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or the conversion of the carboxylic acid to a more reactive acyl chloride are common strategies to facilitate this transformation. nih.gov

For instance, the synthesis of N-substituted amides can be achieved by reacting 2-fluoro-5-methylbenzoyl chloride (prepared from the carboxylic acid and a chlorinating agent like thionyl chloride) with an appropriate amine. mdpi.com

Table 1: Examples of Ester and Amide Derivatives of 2-fluoro-5-methylbenzoic acid

Derivative TypeR Group (in Ester/Amide)Synthetic MethodStarting Material
Higher Ester-CH2CH2CH3 (Propyl)TransesterificationThis compound
Higher Ester-CH2(CH2)2CH3 (Butyl)TransesterificationThis compound
Amide-CH2CH3 (Ethyl)Amide coupling2-fluoro-5-methylbenzoic acid
Amide-N-methylpiperazineAcyl chloride reaction2-fluoro-5-methylbenzoyl chloride

Derivatization at the Aromatic Ring: Introduction of Additional Functional Groups

The aromatic ring of this compound is amenable to the introduction of additional functional groups through various substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the ortho,para-directing but deactivating fluoro group, the ortho,para-directing and activating methyl group, and the meta-directing and deactivating ethyl carboxylate group.

Nucleophilic Aromatic Substitution (SNAr):

The presence of the electron-withdrawing fluorine atom can facilitate nucleophilic aromatic substitution, particularly at the position ortho to the fluorine. libretexts.org The fluorine atom itself can act as a leaving group in the presence of a strong nucleophile, a phenomenon well-documented in fluorinated aromatic compounds. youtube.comresearchgate.net The rate of substitution is enhanced by the presence of the electron-withdrawing ester group, which can stabilize the intermediate Meisenheimer complex. libretexts.org

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution reactions, such as nitration or halogenation, are also possible. The directing effects of the substituents would predict that electrophilic attack is most likely to occur at the positions ortho and para to the activating methyl group and ortho to the deactivating but ortho,para-directing fluoro group. The interplay of these effects would determine the final product distribution.

Table 2: Potential Aromatic Ring Derivatives of this compound

Reaction TypeReagentPotential Product(s) (Major Isomers)
NitrationHNO3/H2SO4Ethyl 2-fluoro-5-methyl-4-nitrobenzoate, Ethyl 2-fluoro-5-methyl-6-nitrobenzoate
BrominationBr2/FeBr3Ethyl 4-bromo-2-fluoro-5-methylbenzoate, Ethyl 6-bromo-2-fluoro-5-methylbenzoate
Friedel-Crafts AcylationRCOCl/AlCl3Ethyl 4-acyl-2-fluoro-5-methylbenzoate, Ethyl 6-acyl-2-fluoro-5-methylbenzoate

Alterations to the Fluorine and Methyl Substituent Positions: Impact on Reactivity and Synthetic Utility

The positional isomers of this compound exhibit different chemical reactivity and are valuable for structure-activity relationship studies. The electronic and steric environment of the aromatic ring changes with the relocation of the fluorine and methyl groups, which in turn affects the molecule's synthetic utility.

For example, Ethyl 5-fluoro-2-methylbenzoate is a known positional isomer. In this isomer, the fluorine atom is para to the methyl group and meta to the ester group. This positioning alters the electronic distribution within the ring compared to the 2-fluoro-5-methyl isomer. In nucleophilic aromatic substitution reactions where fluorine is the leaving group, the ability of the ester group to stabilize the negative charge in the Meisenheimer intermediate is diminished due to its meta position, likely leading to lower reactivity compared to an isomer where the fluorine is ortho or para to the ester.

The synthesis of such isomers typically starts from the corresponding substituted benzoic acids.

Table 3: Comparison of Positional Isomers

Compound NameCAS NumberKey Structural DifferenceExpected Impact on Reactivity
This compound496841-90-8 nih.govF is ortho to the ester; CH3 is meta.F activates the ring for nucleophilic attack, especially at position 2.
Ethyl 5-fluoro-2-methylbenzoate56427-66-8F is meta to the ester; CH3 is ortho.Reduced reactivity in SNAr where F is the leaving group compared to an ortho/para relationship with the ester.

Synthesis of Chiral Analogues and Stereoselective Routes

The introduction of chirality into the structure of this compound analogues can be achieved through several synthetic strategies, leading to compounds with specific stereochemistry.

Asymmetric Synthesis:

One approach involves the use of chiral catalysts, such as chiral phosphoric acids, to control the stereochemical outcome of a reaction. nih.gov For example, a prochiral substrate derived from the this compound scaffold could be functionalized enantioselectively.

Another strategy is the use of chiral auxiliaries. A chiral auxiliary can be attached to the molecule, direct the stereoselective formation of a new chiral center, and then be removed. The sulfinyl group is a well-known chiral auxiliary that can be used to induce asymmetry. nih.gov

Resolution of Racemates:

Alternatively, a racemic mixture of a chiral derivative can be synthesized and then the enantiomers separated. This can be achieved through classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent, or by chiral chromatography.

Synthesis of Axially Chiral Analogues:

The principles of stereoselective synthesis can also be applied to create axially chiral analogues. nih.govrsc.org By introducing bulky groups at appropriate positions on the aromatic ring or on a group attached to it, restricted rotation around a single bond can give rise to stable atropisomers.

While specific examples of stereoselective routes starting directly from this compound are not abundant in the literature, the established methodologies in asymmetric synthesis provide a clear roadmap for the preparation of its chiral derivatives. rsc.org

Advanced Analytical Methodologies for the Study of Ethyl 2 Fluoro 5 Methylbenzoate

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is the cornerstone for separating and quantifying components within a mixture. For Ethyl 2-fluoro-5-methylbenzoate, various chromatographic techniques offer distinct advantages for purity assessment and analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds like this compound. A reverse-phase (RP) HPLC method is particularly suitable for this analysis. sielc.com

Method development typically involves selecting an appropriate stationary phase, such as a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, and optimizing the mobile phase composition. sielc.comshimadzu.com A common mobile phase for benzoate (B1203000) esters consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, such as a phosphate (B84403) buffer, to ensure reproducible retention times and peak shapes. sielc.comshimadzu.com For applications requiring compatibility with mass spectrometry (MS), volatile buffers like formic acid can be used in place of non-volatile salts like phosphoric acid. sielc.com

Validation of the developed HPLC method is critical to ensure its reliability. This process involves establishing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Linearity is assessed by analyzing a series of standard solutions across a range of concentrations. For instance, a linearity study for a related compound, methyl 4-hydroxy benzoate, was conducted in the range of 0.01–0.12 mg/mL. researchgate.net The developed methods can be scaled for the preparative separation of impurities or adapted for pharmacokinetic studies. sielc.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition Source
Column Newcrom R1 (Reverse Phase) or equivalent C18 sielc.com
Mobile Phase Acetonitrile, Water, and Phosphoric Acid sielc.com
Detection UV-Vis (e.g., 254 nm) shimadzu.comresearchgate.net
Flow Rate 1.0 mL/min shimadzu.com
Column Temperature 45 °C shimadzu.com

| Application | Purity Assessment, Quantitative Analysis, Impurity Isolation | sielc.com |

This table is interactive. Click on the headers to sort the data.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds. thepharmajournal.com It is exceptionally useful for identifying and quantifying volatile impurities in a sample of this compound and for monitoring the progress of its synthesis reaction. In GC, compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for highly confident identification of the compounds. thepharmajournal.comjmaterenvironsci.com

A typical GC-MS analysis involves injecting the sample into a heated port where it is vaporized and carried by an inert gas, such as helium, through a capillary column. thepharmajournal.com The column oven temperature is programmed to ramp up, facilitating the separation of compounds with different volatilities. For some benzoate derivatives, high-temperature stationary phases may be employed. nih.gov The combination of retention time from the GC and the mass spectrum from the MS provides a two-dimensional confirmation of a compound's identity. unl.edu

Table 2: General GC-MS Instrumental Parameters

Parameter Typical Setting Source
Carrier Gas Helium (99.99%) thepharmajournal.com
Flow Rate 1-2 mL/min (column flow) thepharmajournal.com
Injection Mode Split/Splitless thepharmajournal.com
Injector Temperature 200-260 °C thepharmajournal.com
Oven Program Temperature ramp (e.g., starting at 80°C) thepharmajournal.com
Detector Mass Spectrometer (e.g., Quadrupole) unl.edu

| Ionization Mode | Electron Ionization (EI) | unl.edu |

This table is interactive. Click on the headers to sort the data.

Supercritical Fluid Chromatography (SFC) is a type of normal phase chromatography that utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. wikipedia.org This technique is recognized for its high efficiency, reduced analysis times, and lower environmental impact due to the decreased use of toxic organic solvents. researchgate.netchromatographyonline.com SFC is particularly well-suited for the separation of chiral molecules, which are non-superimposable mirror images of each other. wikipedia.orgresearchgate.net

This compound is an achiral molecule, meaning it does not have a chiral center and does not exist as enantiomers. nih.gov Therefore, the primary application of SFC for chiral separations is not directly relevant to the analysis of this specific compound in its pure form. However, should this compound be used as a precursor in a synthesis that introduces a chiral center, SFC would become an invaluable tool for separating the resulting enantiomers. chromatographyonline.com The principles of SFC are similar to HPLC, but the use of supercritical CO₂ as the mobile phase provides unique selectivity and efficiency. wikipedia.orgnih.gov

Potentiometric and Conductometric Titration for Acidic/Basic Property Studies

As an ester, this compound does not possess significant intrinsic acidic or basic properties to be directly analyzed by acid-base titration. However, its chemical properties can be studied indirectly following a chemical reaction, such as hydrolysis. The alkaline hydrolysis of this compound yields ethanol (B145695) and the corresponding carboxylate salt, which upon acidification produces 2-fluoro-5-methylbenzoic acid. The properties of this resulting carboxylic acid can be thoroughly investigated using potentiometric and conductometric titrations.

Potentiometric Titration involves monitoring the change in potential (voltage) of a solution as a titrant of known concentration is added. pg.edu.pl By titrating the 2-fluoro-5-methylbenzoic acid with a strong base (e.g., sodium hydroxide) and measuring the pH at regular intervals, a titration curve can be generated. The midpoint of this curve corresponds to the half-neutralization potential (HNP), from which the acid dissociation constant (pKa) of the acid can be determined. jcsp.org.pk Studies on other substituted benzoic acids have shown a linear relationship between their pKa values and HNP values in non-aqueous solvents. jcsp.org.pk

Conductometric Titration measures the change in electrical conductivity of the solution during the course of the titration. pg.edu.pl The conductivity of a solution depends on the concentration and mobility of the ions present. During the titration of 2-fluoro-5-methylbenzoic acid with a strong base, the highly mobile hydrogen ions are replaced by less mobile sodium ions, causing a decrease in conductivity. After the equivalence point, the addition of excess strong base introduces highly mobile hydroxide (B78521) ions, leading to a sharp increase in conductivity. The equivalence point is accurately determined from the intersection of the two lines on the conductivity plot. pg.edu.pl This method is particularly useful for titrating weak acids and mixtures of acids. pg.edu.pl

Spectrophotometric Quantification Methods (UV-Vis)

UV-Visible (UV-Vis) spectrophotometry is a versatile and accessible analytical technique for quantifying compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The aromatic benzene (B151609) ring in this compound contains a chromophore that absorbs UV light, making this method suitable for its quantification.

A quantitative analysis can be performed by creating a calibration curve, which plots the absorbance of several standard solutions of known concentrations against their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law.

Furthermore, UV-Vis spectrophotometry is an excellent tool for kinetic studies. For instance, the rate of alkaline hydrolysis of benzoate esters can be measured spectrophotometrically. rsc.org As the ester is hydrolyzed to the carboxylate, the UV spectrum of the solution changes. By monitoring the change in absorbance at a specific wavelength over time, the rate constants of the reaction can be calculated. rsc.org During such reactions or titrations, the presence of an isosbestic point—a specific wavelength at which the absorbance of the solution remains constant—can indicate a clean conversion from one species to another without the formation of significant intermediates. nih.gov

Environmental Considerations and Degradation Pathways of Ethyl 2 Fluoro 5 Methylbenzoate

Photodegradation Mechanisms and Products

Photodegradation can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, mediated by other light-absorbing substances in the environment. For aromatic esters, photodegradation can involve cleavage of the ester bond or reactions on the aromatic ring. The presence of a fluorine atom on the benzene (B151609) ring is expected to influence the photochemical reactivity.

Research on other fluorinated pesticides has shown that photolysis can lead to the formation of various degradation products, which may themselves be persistent. nih.gov For instance, the photolysis of some fluorinated compounds results in defluorination, producing fluoride (B91410) ions, while in other cases, the fluorine-containing aromatic ring remains intact, leading to the formation of other fluorinated byproducts. quora.com The specific products formed would depend on the environmental conditions, such as the presence of water, oxygen, and photosensitizing agents.

Potential Photodegradation Products of Ethyl 2-fluoro-5-methylbenzoate

Precursor CompoundPotential Photodegradation ProductsDegradation Pathway
This compound2-fluoro-5-methylbenzoic acid, Ethanol (B145695)Hydrolysis of the ester bond
This compoundHydroxylated derivativesHydroxyl radical attack on the aromatic ring
This compoundDe-fluorinated and oxidized productsComplex photochemical reactions

Biodegradation Pathways in Aqueous and Soil Environments

The biodegradation of this compound is anticipated to be a key process in its environmental breakdown. While specific studies on this compound are lacking, research on the biodegradation of similar molecules, such as fluorobenzoates and other aromatic esters, provides a foundation for predicting its fate.

A primary and likely initial step in the biodegradation of this compound in both aqueous and soil environments is the enzymatic hydrolysis of the ester linkage. This reaction would be catalyzed by esterase enzymes, which are widespread in microbial communities. sserc.org.uk This initial hydrolysis would yield two primary products: 2-fluoro-5-methylbenzoic acid and ethanol . quora.comsserc.org.uk Ethanol is a readily biodegradable compound that would likely be quickly mineralized by a wide range of microorganisms.

In soil environments, the rate of biodegradation can be influenced by various factors, including soil type, pH, temperature, moisture content, and the composition of the microbial community. researchgate.net The presence of other organic matter can also affect the degradation of xenobiotic compounds. nih.gov

Plausible Biodegradation Steps for this compound

StepReactantEnzyme/ProcessProduct(s)Environment
1This compoundEsterase2-fluoro-5-methylbenzoic acid + EthanolAqueous & Soil
2EthanolAlcohol dehydrogenase, etc.Carbon dioxide + WaterAqueous & Soil
32-fluoro-5-methylbenzoic acidDioxygenases, etc.Hydroxylated intermediates, ring cleavage products, Fluoride ionsAqueous & Soil

Stability in Various Environmental Matrices

The stability of this compound in different environmental compartments is a key determinant of its potential for transport and long-term impact. The inherent chemical stability of the molecule, particularly the carbon-fluorine bond, suggests a degree of persistence. d-nb.info

In aqueous environments, the primary abiotic degradation process is likely to be hydrolysis of the ester bond. The rate of hydrolysis is dependent on pH and temperature. Alkaline conditions generally accelerate the hydrolysis of esters. sserc.org.ukrsc.org The half-life of the compound in water will therefore be shorter in alkaline waters compared to neutral or acidic waters.

In soil, the stability of this compound will be influenced by a combination of biotic and abiotic factors. Adsorption to soil particles can reduce its bioavailability for microbial degradation and protect it from hydrolysis. The extent of adsorption will depend on the soil's organic matter content and clay fraction. Volatilization from soil and water surfaces to the atmosphere may also occur, although its vapor pressure is expected to be relatively low.

The persistence of fluorinated pesticides in soil has been noted, with some compounds having half-lives of many months. nih.gov This suggests that this compound could also exhibit some degree of persistence in soil, depending on the specific environmental conditions.

Factors Influencing the Stability of this compound

Environmental MatrixKey Factors Affecting StabilityPotential Impact on Persistence
WaterpH, TemperatureHigher pH and temperature likely decrease persistence due to faster hydrolysis.
SoilMicrobial activity, Organic matter content, pH, MoistureHigh microbial activity can decrease persistence; high organic matter may increase it through adsorption.
SedimentRedox potential, Microbial populationsCan act as a long-term sink, with slower degradation under anaerobic conditions.

Future Research Directions and Emerging Areas in Fluorinated Benzoate Chemistry

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the synthesis of fluorinated compounds like ethyl 2-fluoro-5-methylbenzoate. chemcopilot.comrjptonline.org Machine learning (ML) algorithms are increasingly being employed to predict the outcomes of chemical reactions with high accuracy, which can significantly reduce the time and resources spent on experimental trial-and-error. chemcopilot.comeurekalert.org

For the synthesis of complex molecules such as fluorinated benzoates, AI can assist in several ways:

Reaction Prediction: AI models can be trained on vast datasets of known chemical reactions to predict the most likely products, byproducts, and yields for a given set of reactants and conditions. rjptonline.orgeurekalert.orgnih.gov This predictive power helps chemists to anticipate reaction outcomes and design more effective experiments. chemcopilot.com

Retrosynthetic Analysis: AI tools can propose novel and efficient synthetic routes by working backward from the target molecule. This is particularly valuable for complex structures where traditional retrosynthesis can be challenging.

Optimization of Reaction Conditions: By analyzing large datasets, ML models can identify the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize waste. chemai.io

Researchers are developing platforms that allow chemists to upload data and analyze their reaction systems, fostering collaboration and accelerating the development of predictive technologies. eurekalert.org The combination of predictive technology and machine learning with established chemical knowledge is expected to streamline the synthesis of pharmaceuticals and other valuable chemicals. eurekalert.org

Exploration of Bio-based Feedstocks for Sustainable Production

The chemical industry is increasingly looking towards renewable resources to reduce its environmental footprint. sustainability-directory.com Bio-based feedstocks, derived from living matter such as plants, algae, and agricultural residues, offer a sustainable alternative to traditional fossil-fuel-based starting materials. sustainability-directory.com The use of these resources supports a circular economy by minimizing waste and reliance on finite resources. sustainability-directory.com

The production of fluorinated benzoates could benefit from this "green" chemistry approach. While direct synthesis of these specific compounds from bio-based feedstocks is still an emerging area, the broader trend involves converting biomass into key chemical building blocks. europa.eu For instance, companies are already producing polycarbonates and polypropylenes using raw materials from bio-waste and residues. ulprospector.com The development of biorefineries that can process diverse biomass into a range of chemical intermediates is a key goal. europa.eu

The challenge lies in developing economically viable and efficient pathways to convert complex biomass into the specific aromatic structures required for fluorinated benzoate (B1203000) synthesis. Research in this area is focused on:

Developing new catalytic processes to convert bio-based platform molecules into aromatic compounds.

Engineering microorganisms to produce the desired chemical precursors through fermentation.

Integrating bio-based production into existing chemical value chains to ensure a sustainable and economically sound supply of raw materials. europa.eu

Novel Catalytic Systems for Enhanced Functionalization

The development of new and more efficient catalytic systems is a cornerstone of modern synthetic chemistry, and the functionalization of fluorinated benzoates is no exception. mdpi.com Recent advancements have focused on transition-metal catalysis, photoredox catalysis, and electrochemical methods to achieve site-selective and efficient fluorination and other transformations. mdpi.comnumberanalytics.comvapourtec.com

Key areas of research include:

Transition-Metal Catalysis: The use of transition metals like palladium, copper, and nickel has enabled the efficient and regioselective fluorination of aromatic rings. numberanalytics.combeilstein-journals.org For example, copper-catalyzed C–H fluorination followed by substitution with various nucleophiles provides a versatile route to a range of functionalized benzyl (B1604629) fluorides. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and mild method for introducing fluorine-containing groups into organic molecules. vapourtec.commdpi.com This technique offers high functional group compatibility and enables unique reaction pathways. mdpi.com Benzoate groups themselves have been shown to act as photosensitizing catalysts in certain fluorination reactions. researchgate.netnih.gov

C-H Bond Activation: Direct functionalization of C-H bonds is an atom-economical approach that avoids the need for pre-functionalized starting materials. researchgate.net Research is ongoing to develop catalysts that can selectively activate and functionalize the C-H bonds of fluorinated benzoates, opening up new avenues for creating complex molecules. researchgate.net

These advanced catalytic methods are crucial for late-stage functionalization, where a fluorine atom or a fluorinated group is introduced into a complex molecule at a late step in the synthesis. This strategy is particularly important in medicinal chemistry for the rapid generation of analogues for structure-activity relationship studies. nih.gov

Advanced Applications in Niche Areas of Chemical Science

The unique properties imparted by the fluorine atom make fluorinated benzoates like this compound valuable in a variety of specialized applications.

Medicinal Chemistry: Fluorine is often incorporated into drug candidates to improve their metabolic stability, binding affinity, and bioavailability. researchgate.net Fluorinated benzoates and their derivatives are used as building blocks in the synthesis of a wide range of biologically active compounds. ossila.comnih.govmdpi.com For example, 2-fluoro-5-methylbenzoic acid is a precursor to potent kinase inhibitors. ossila.com

Materials Science: Fluorinated compounds are used in the creation of advanced materials with unique properties. numberanalytics.com For instance, fluorinated liquid crystals are of interest for their electro-optical properties in displays and other photonic devices. bohrium.commdpi.com The introduction of fluorine can influence properties such as thermal stability, chemical resistance, and dielectric anisotropy. numberanalytics.combohrium.commdpi.com

Agrochemicals: The inclusion of fluorine can enhance the efficacy and selectivity of pesticides and herbicides. Research in this area involves the synthesis and evaluation of novel fluorinated compounds for agricultural applications.

Future research will likely uncover even more specialized applications for fluorinated benzoates as our understanding of their properties and reactivity continues to grow. The development of new synthetic methods will also play a crucial role in making these versatile compounds more accessible for a wider range of scientific endeavors.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-fluoro-5-methylbenzoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 2-fluoro-5-methylbenzoic acid using ethanol and acid catalysts (e.g., sulfuric acid or thionyl chloride). Reflux conditions (e.g., 3–6 hours at 80–100°C) are critical for achieving high yields . Optimization of solvent polarity (e.g., benzene vs. water) and reagent stoichiometry can minimize side reactions like hydrolysis or transesterification.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR can confirm ester group formation (δ ~4.3 ppm for CH2CH3 and δ ~165 ppm for carbonyl). Fluorine coupling patterns in <sup>19</sup>F NMR distinguish ortho/para substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 196.0634) and fragmentation patterns .
  • FT-IR : Strong carbonyl stretching (~1720 cm<sup>-1</sup>) and C-F vibrations (~1200 cm<sup>-1</sup>) validate functional groups .

Q. How can researchers assess the purity of this compound, and what are common impurities?

Purity is evaluated via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Common impurities include unreacted benzoic acid derivatives or residual solvents (e.g., ethanol). Quantitative analysis requires calibration against certified reference materials .

Advanced Research Questions

Q. What strategies optimize regioselective fluorination and methyl group introduction in this compound synthesis?

Fluorination via electrophilic aromatic substitution (e.g., using Selectfluor™) requires directing groups (e.g., ester or methyl) to control regioselectivity. Computational modeling (DFT) predicts substituent effects on reaction pathways. Methyl groups can be introduced via Friedel-Crafts alkylation or cross-coupling (e.g., Suzuki-Miyaura) .

Q. How do researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?

Conflicting data often arise from polymorphic forms or solvent-dependent crystallization. Systematic studies using differential scanning calorimetry (DSC) and X-ray diffraction (XRD) clarify phase behavior. Solubility parameters (Hansen solubility spheres) should be validated in polar aprotic solvents (e.g., DMSO) .

Q. What mechanistic insights explain side reactions during this compound synthesis?

Competing hydrolysis under acidic conditions generates 2-fluoro-5-methylbenzoic acid. Isotopic labeling (<sup>18</sup>O) traces water involvement in ester bond cleavage. Kinetic studies (e.g., <i>in situ</i> IR monitoring) quantify reaction rates and identify intermediates .

Q. How can computational chemistry predict the stability and reactivity of this compound under varying storage conditions?

Molecular dynamics simulations assess degradation pathways (e.g., ester hydrolysis or oxidation). Accelerated stability testing (40°C/75% RH) combined with Arrhenius modeling predicts shelf life. Protective measures include inert gas storage and desiccants .

Methodological and Data Analysis Questions

Q. What experimental designs are recommended for studying the environmental fate of this compound?

  • Biodegradation : OECD 301F tests assess microbial degradation in aqueous systems.
  • Ecotoxicology : Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) evaluate aquatic impact .
  • Analytical Methods : LC-MS/MS quantifies trace residues in environmental matrices .

Q. How should researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., fluorination enhancing lipophilicity).
  • Confounding Variables : Control for assay conditions (e.g., pH, cell line variability) using standardized protocols .
  • Machine Learning : Train models on curated datasets to predict bioactivity outliers .

Q. What safety protocols mitigate risks when handling this compound in the lab?

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation exposure (TLV: 10 mg/m³ estimated) .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; collect residues in sealed containers .

Tables for Key Data

Property Value/Method Reference
Molecular Weight 196.19 g/mol
Boiling Point 245–248°C (estimated)
LogP (Octanol-Water) 2.8 (predicted via ChemAxon)
HPLC Retention Time 6.2 min (C18, 70:30 acetonitrile/water)
Synthetic Step Conditions Yield
EsterificationEthanol, H2</SO4, reflux, 4h78%
FluorinationSelectfluor™, DMF, 60°C, 12h65%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-fluoro-5-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-fluoro-5-methylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.